Cas no 392330-66-4 (N-methyl-1-(pyridin-4-yl)piperidin-4-amine)

N-methyl-1-(pyridin-4-yl)piperidin-4-amine 化学的及び物理的性質
名前と識別子
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- N-methyl-1-(pyridin-4-yl)piperidin-4-amine
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N-methyl-1-(pyridin-4-yl)piperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52990-0.5g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
Enamine | EN300-52990-1.0g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
Enamine | EN300-52990-2.5g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
Enamine | EN300-52990-10.0g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95.0% | 10.0g |
$2638.0 | 2025-02-20 | |
1PlusChem | 1P019X8V-1g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95% | 1g |
$815.00 | 2025-03-04 | |
A2B Chem LLC | AV41807-5g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95% | 5g |
$1908.00 | 2024-04-20 | |
1PlusChem | 1P019X8V-250mg |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95% | 250mg |
$413.00 | 2025-03-04 | |
1PlusChem | 1P019X8V-5g |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95% | 5g |
$2261.00 | 2024-05-03 | |
1PlusChem | 1P019X8V-500mg |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 95% | 500mg |
$649.00 | 2025-03-04 | |
TRC | M103318-10mg |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine |
392330-66-4 | 10mg |
$ 50.00 | 2022-06-04 |
N-methyl-1-(pyridin-4-yl)piperidin-4-amine 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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N-methyl-1-(pyridin-4-yl)piperidin-4-amineに関する追加情報
Research Brief on N-methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS: 392330-66-4) in Chemical Biology and Pharmaceutical Applications
N-methyl-1-(pyridin-4-yl)piperidin-4-amine (CAS: 392330-66-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its piperidine and pyridine moieties, has been explored for its diverse biological activities, including its role as a building block in drug discovery and its interactions with various biological targets. The unique structural features of this molecule make it a promising candidate for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.
Recent studies have focused on the synthesis and optimization of N-methyl-1-(pyridin-4-yl)piperidin-4-amine derivatives to enhance their pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs), highlighting its potential in treating depression and anxiety disorders. The research team utilized computational modeling and in vitro assays to identify key structural modifications that improve binding affinity to serotonin transporters while minimizing off-target effects.
In the field of antimicrobial research, N-methyl-1-(pyridin-4-yl)piperidin-4-amine has shown promise as a scaffold for developing novel antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus strains. The study revealed that the basic nitrogen atoms in both the piperidine and pyridine rings play a crucial role in membrane penetration and target binding, providing valuable insights for future antibiotic design.
The compound's pharmacokinetic properties have also been a subject of investigation. Research conducted at several pharmaceutical institutions has demonstrated that N-methyl-1-(pyridin-4-yl)piperidin-4-amine displays favorable blood-brain barrier permeability, making it particularly interesting for CNS-targeted drug development. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation of the pyridine ring has been identified as a primary metabolic pathway that may limit oral bioavailability.
Emerging applications in chemical biology have expanded the utility of this compound beyond traditional drug discovery. A 2024 study in Nature Chemical Biology described its use as a molecular probe for investigating protein-protein interactions in neurodegenerative diseases. The researchers developed photoaffinity labeling derivatives of N-methyl-1-(pyridin-4-yl)piperidin-4-amine to map binding sites on tau protein aggregates, providing new tools for understanding the molecular mechanisms of Alzheimer's disease.
Looking forward, the versatility of N-methyl-1-(pyridin-4-yl)piperidin-4-amine suggests it will continue to be an important compound in pharmaceutical research. Current efforts are focused on developing more efficient synthetic routes to enable large-scale production, as well as exploring its potential in combination therapies and targeted drug delivery systems. With its unique structural features and demonstrated biological activities, this compound represents a valuable asset in the ongoing search for novel therapeutic agents across multiple disease areas.
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